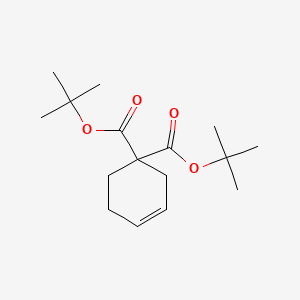
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with two tert-butyl groups and two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the tert-butyl groups or the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Reduction: Reduced derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Substitution: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Di-tert-butyl cyclohexane-1,1-dicarboxylate: Similar structure but with a saturated cyclohexane ring.
Di-tert-butyl benzene-1,1-dicarboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness: Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is unique due to its unsaturated cyclohexene ring, which provides different reactivity compared to its saturated or aromatic counterparts. This unsaturation allows for additional types of chemical reactions, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
819802-91-0 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
ditert-butyl cyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3 |
Clé InChI |
CWAQOSFPEUFVGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


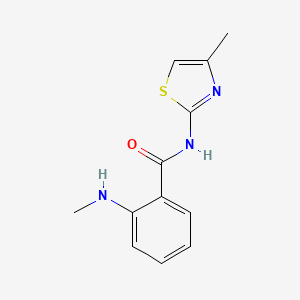
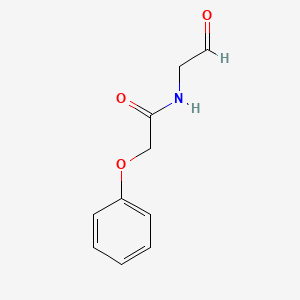
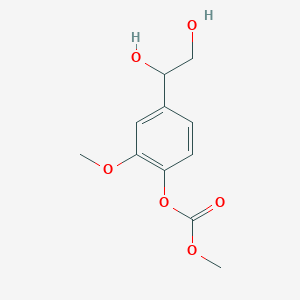
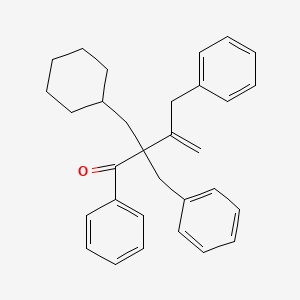
methanone](/img/structure/B12529066.png)
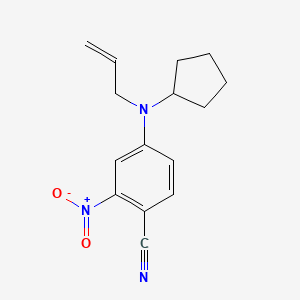
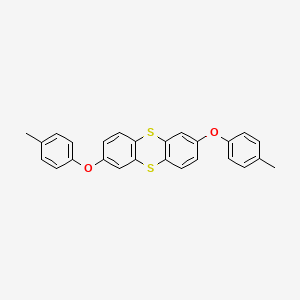
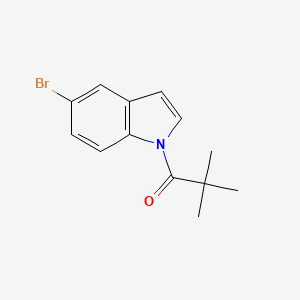
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
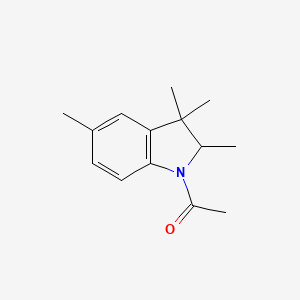
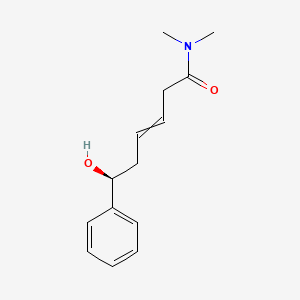
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
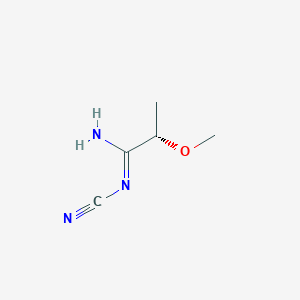
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
